molecular formula C10H6Cl4O2 B13797431 1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- CAS No. 6317-88-0

1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro-

Cat. No.: B13797431
CAS No.: 6317-88-0
M. Wt: 300.0 g/mol
InChI Key: OJNHEOPOUOUGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- is a derivative of naphthoquinone, characterized by the presence of chlorine atoms and a partially hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- typically involves the chlorination of 1,4-naphthoquinone under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process requires careful control of temperature and reaction time to ensure the selective chlorination at the desired positions on the naphthoquinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione,2,3,6,7-tetrachloro-5,6,7,8-tetrahydro- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cell death. The compound’s molecular targets include enzymes involved in redox balance and cellular respiration pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, which lacks the chlorine atoms and hydrogenation.

    2,3-Dichloro-1,4-naphthoquinone: A similar compound with fewer chlorine atoms.

    5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with different chemical properties.

Properties

CAS No.

6317-88-0

Molecular Formula

C10H6Cl4O2

Molecular Weight

300.0 g/mol

IUPAC Name

2,3,6,7-tetrachloro-5,6,7,8-tetrahydronaphthalene-1,4-dione

InChI

InChI=1S/C10H6Cl4O2/c11-5-1-3-4(2-6(5)12)10(16)8(14)7(13)9(3)15/h5-6H,1-2H2

InChI Key

OJNHEOPOUOUGAA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC2=C1C(=O)C(=C(C2=O)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.